8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline core substituted with an ethoxyphenyl group and a trifluoromethyl group, which significantly influences its chemical properties and biological activity. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various methods, as detailed in recent literature. The synthesis often involves the modification of existing quinoline structures through substitution reactions or condensation processes. The specific synthesis routes may vary depending on the desired properties and applications of the final product.
8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is classified under:
The synthesis of 8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can be approached through several methodologies, including:
Recent studies describe a general procedure where quinoline-6-carboxylic acid derivatives are treated with thionyl chloride to form acyl chlorides, which are then reacted with 3-ethoxyphenol under basic conditions to yield the desired product. The reaction conditions typically involve refluxing in dry solvents like toluene or ethanol, monitored by thin-layer chromatography to ensure completion .
The molecular structure of 8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid consists of a quinoline ring system fused with a carboxylic acid group and substituted with both an ethoxyphenyl and a trifluoromethyl group. The structural formula can be represented as follows:
Key structural data includes:
Crystallographic studies may provide detailed insights into bond lengths and angles within the molecule, revealing how these substitutions affect molecular geometry .
8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can participate in various chemical reactions:
The synthesis often involves careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products .
The mechanism of action for 8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid largely depends on its biological targets. Quinoline derivatives are known to interact with various enzymes and receptors in biological systems.
Biological evaluations often reveal potency metrics such as IC50 values against specific targets, indicating its effectiveness .
8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has several potential applications in scientific research:
This compound exemplifies the versatility of quinoline derivatives in various fields, highlighting their importance in advancing both scientific research and practical applications.
The synthesis of 8-(3-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid relies on sequential functionalization of the quinoline core. As demonstrated for analogous compounds, the Friedländer synthesis is preferred for constructing the quinoline ring, combining 2-aminobenzaldehyde derivatives with carbonyl-containing synthons under acidic catalysis [7]. For derivatives bearing C6-carboxylic acids, a common strategy involves late-stage carboxylation at C6 via halogen-metal exchange followed by CO₂ quenching or oxidation of pre-installed hydroxymethyl/carbaldehyde groups. Alternatively, the Skraup synthesis modifies aniline derivatives with glycerol and oxidizing agents, though this risks regiochemical ambiguity with electron-donating substituents.
Critical to this compound is the orthogonal protection/deprotection of the C6-carboxylic acid during the installation of the trifluoromethyl (CF₃) and ethoxyphenyl groups. As seen in structurally similar 7-(trifluoromethyl)quinoline-6-carboxylic acids, the carboxylic acid group is often protected as a methyl ester during Suzuki-Miyaura coupling to prevent metal coordination that impedes cross-coupling efficiency [7] [8]. Subsequent ester hydrolysis yields the free acid.
Table 1: Synthetic Methodologies for Key Intermediates
Quinoline Precursor | Functionalization | Key Conditions | Yield Range |
---|---|---|---|
6-Bromo-7-CF₃-quinoline | Suzuki coupling (C8-aryl) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 65–78% |
8-Aryl-7-CF₃-quinoline-6-ester | Ester hydrolysis | LiOH or NaOH, THF/H₂O, rt | >90% |
6-Carboxy-7-CF₃-quinoline | Carboxyl-directed C8 bromination | Br₂, AcOH, 60°C | 40–55% |
The trifluoromethyl group at C7 significantly enhances the compound’s metabolic stability and membrane permeability. Two primary catalytic approaches are employed:
Microwave-assisted catalysis enhances both routes, reducing reaction times from 24 h to <4 h while improving yields by 15–20% [7].
Regioselective C8-arylation is achieved via Suzuki-Miyaura coupling between 8-bromo-7-(trifluoromethyl)quinoline-6-carboxylate and (3-ethoxyphenyl)boronic acid. The C8 bromide’s enhanced reactivity (versus C5/C2 halogens) stems from reduced electron density due to the adjacent C7-CF₃ and C6-carboxyl groups. Key optimizations include:
Regioselectivity is further confirmed by comparing 8-(3-methoxyphenyl) (CAS# 2059993-85-8) and 8-(4-methoxyphenyl) (CAS# 2060056-96-2) analogs, where electronic profiles differ but steric demands remain similar [3] [8].
The C6-carboxylic acid’s derivatization into amides or esters—crucial for prodrug design or SAR studies—requires precise solvent control to prevent decarboxylation or byproduct formation:
Solvent polarity directly impacts carboxylate reactivity. Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during amidation, while THF is optimal for esterifications [7] [8].
Table 2: Substituent Effects on Quinoline-6-carboxylic Acid Bioactivity
C8 Substituent | Relative P2X7R IC₅₀* | Cell Viability (MCF-7) | Key Structural Feature |
---|---|---|---|
3-Ethoxyphenyl (target) | 0.68 μM | >80% | Meta-alkoxy avoids steric clash |
3-Fluorophenyl | 0.46 μM | 62% | Enhanced electronegativity |
4-Chlorophenyl [6] | 0.81 μM | >75% | Para-halogen improves lipophilicity |
4-Methoxyphenyl [8] | 1.2 μM | >85% | Para-ether lowers electronic effect |
Lower IC₅₀ indicates higher potency as a P2X7R antagonist |
Though not directly tested for the 3-ethoxyphenyl variant, structural analogs with C7-CF₃ and C6-carboxylic acid groups exhibit potent P2X7 receptor (P2X7R) antagonism, a target implicated in oncology. For example:
The 3-ethoxy group balances lipophilicity (cLogP ≈ 3.8) and steric tolerance, enhancing cell permeability versus smaller (fluoro) or larger (chloro) substituents while maintaining sub-micromolar potency [3] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7